molecular formula C8H6FN B13657958 5-Fluoroindolizine

5-Fluoroindolizine

Katalognummer: B13657958
Molekulargewicht: 135.14 g/mol
InChI-Schlüssel: HSSVRZKRVTTZEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle Indolizine and its derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroindolizine can be achieved through various methods. One common approach involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to prepare 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate is then subjected to a reduction cyclization reaction using iron powder or palladium/carbon to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of readily available raw materials and mild reaction conditions makes the industrial production of this compound feasible .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoroindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new functionalized indolizine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Fluoroindolizine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, in medicinal applications, this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoroindolizine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated indolizine. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6FN

Molekulargewicht

135.14 g/mol

IUPAC-Name

5-fluoroindolizine

InChI

InChI=1S/C8H6FN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H

InChI-Schlüssel

HSSVRZKRVTTZEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=CN2C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.